

Literature review of "2-(4-Amino-3-nitrophenyl)acetic acid" and its analogs

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Compound of Interest

Compound Name: 2-(4-Amino-3-nitrophenyl)acetic acid

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An In-depth Technical Guide on **2-(4-Amino-3-nitrophenyl)acetic acid** and its Analogs

A Literature Review for Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and biological activities of **2-(4-Amino-3-nitrophenyl)acetic acid** and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document collates quantitative data, details key experimental protocols, and visualizes complex processes to facilitate further research and application.

Introduction

Phenylacetic acid derivatives are crucial scaffolds in medicinal chemistry. The introduction of amino and nitro functional groups onto the phenyl ring can significantly modulate the molecule's physicochemical properties and biological activity. Nitroaromatic compounds, in particular, are known for a wide spectrum of bioactivities, including antimicrobial, antiparasitic, and anticancer effects.[1] Their mechanism often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive species.[1] This review focuses on **2-(4-Amino-3-nitrophenyl)acetic acid** and its key analogs, exploring their synthetic pathways and therapeutic potential.

Synthesis and Physicochemical Properties

The synthesis of **2-(4-Amino-3-nitrophenyl)acetic acid** and its analogs typically involves standard aromatic chemistry, such as nitration and the reduction of nitro groups or protection/deprotection of amino groups. The parent compound and its key isomers serve as versatile intermediates in the synthesis of more complex molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Data of Analogs

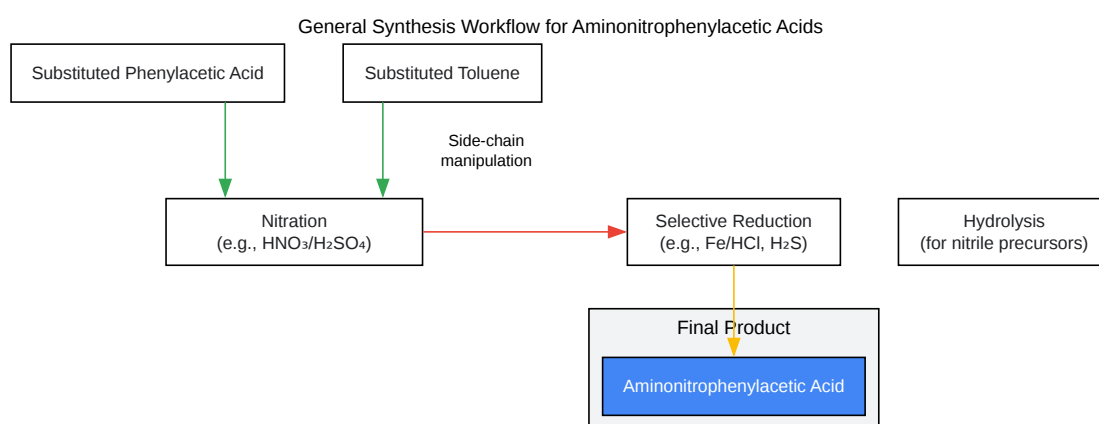
The properties of the core compound and its primary analogs are summarized below. These molecules share the same molecular formula and weight but differ in the substitution pattern on the phenyl ring, leading to distinct chemical and biological characteristics.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
2-(4-Amino-3-nitrophenyl)acetic acid	Not Available	C ₈ H ₈ N ₂ O ₄	196.16	-	-
2-(4-Amino-2-nitrophenyl)acetic acid	116435-81-5	C ₈ H ₈ N ₂ O ₄	196.16	-	-
2-Amino-2-(3-nitrophenyl)acetic acid	30077-08-8	C ₈ H ₈ N ₂ O ₄	196.16	Yellow Powder	-
2-Amino-2-(4-nitrophenyl)acetic acid	5407-25-0	C ₈ H ₈ N ₂ O ₄	196.16	-	-
p-Aminophenylacetic acid	1197-55-3	C ₈ H ₉ NO ₂	151.16	-	199-200
(4-Nitrophenyl)acetic acid	104-03-0	C ₈ H ₇ NO ₄	181.15	Off-White to Light Yellow Solid	150-155
(3-Nitrophenyl)acetic acid	1877-73-2	C ₈ H ₇ NO ₄	181.15	-	-
4-Hydroxy-3-nitrophenylacetic acid	10463-20-4	C ₈ H ₇ NO ₅	197.14	-	-

Data compiled from references[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#).

General Synthesis Workflow

The synthesis of these compounds often starts from a substituted toluene or phenylacetic acid precursor, followed by nitration and subsequent functional group manipulations. A common pathway is the nitration of a phenylacetic acid derivative, followed by selective reduction to obtain the desired amino-nitro substitution pattern.



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Caption: General workflow for synthesizing aminonitrophenylacetic acid analogs.

Detailed Experimental Protocol: Synthesis of p-Aminophenylacetic Acid

This protocol describes the reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid using hydrogen sulfide in an ammoniacal solution, a common method for converting a nitro group to an amine.[8]

Materials:

- p-Nitrophenylacetic acid (100 g, 0.55 mole)
- 6 N aqueous ammonia (500 cc)
- Hydrogen sulfide gas
- Glacial acetic acid (40 cc)
- Ice bath

Procedure:

- A 1500-cc flask is fitted with a gas inlet tube and a stopcock.
- 500 cc of 6 N aqueous ammonia is added to the flask, followed by the slow introduction of 100 g of p-nitrophenylacetic acid with shaking.[8]
- The flask is placed in an ice bath, and the mixture is saturated with hydrogen sulfide gas, ensuring the temperature remains below 50°C.
- After saturation, the reaction mixture is allowed to stand for two hours and then gently warmed to 60°C for one hour to complete the reaction.
- The solution of ammonium p-aminophenylacetate is boiled gently to expel excess hydrogen sulfide and ammonia, causing the color to change from dark orange-red to pale yellow.
- The precipitated sulfur is removed by suction filtration.
- 40 cc of glacial acetic acid is rapidly stirred into the hot filtrate to crystallize the p-aminophenylacetic acid.
- The crude product is collected and can be recrystallized from 4 liters of distilled water to yield 69–70 g (83–84% of theoretical) of pure product.[8]

Biological Activities and Applications

While **2-(4-Amino-3-nitrophenyl)acetic acid** itself is not extensively documented as a bioactive agent, its analogs and related nitroaromatic compounds exhibit a wide range of

biological activities. They often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[\[3\]](#)[\[12\]](#)[\[13\]](#)

Antimicrobial and Antiparasitic Activity

Nitro-containing molecules are foundational in treating infections. The nitro group can be reduced by microbial nitroreductases to produce toxic radical species that damage cellular components, including DNA.[\[1\]](#) This mechanism is central to the activity of drugs like metronidazole. Analogs of the drug Nitazoxanide (NTZ), which contains a nitrothiazole ring, have been synthesized and tested against various pathogens.[\[14\]](#)

Compound Class	Target Organism	Activity Metric	Result	Reference
Nitrotriazoles	Mycobacterium tuberculosis	Inhibition Range	3–50 μ M	[1]
2-Amino-5-nitrothiazole Analogs	Helicobacter pylori	MIC	Varies by analog	[14]
2-Amino-5-nitrothiazole Analogs	Campylobacter jejuni	MIC	Varies by analog	[14]
2-Amino-5-nitrothiazole Analogs	Clostridium difficile	MIC	Varies by analog	[14]

Other Therapeutic Applications

The broader class of nitro compounds has been explored for various other therapeutic uses, highlighting the versatility of the nitro-pharmacophore.

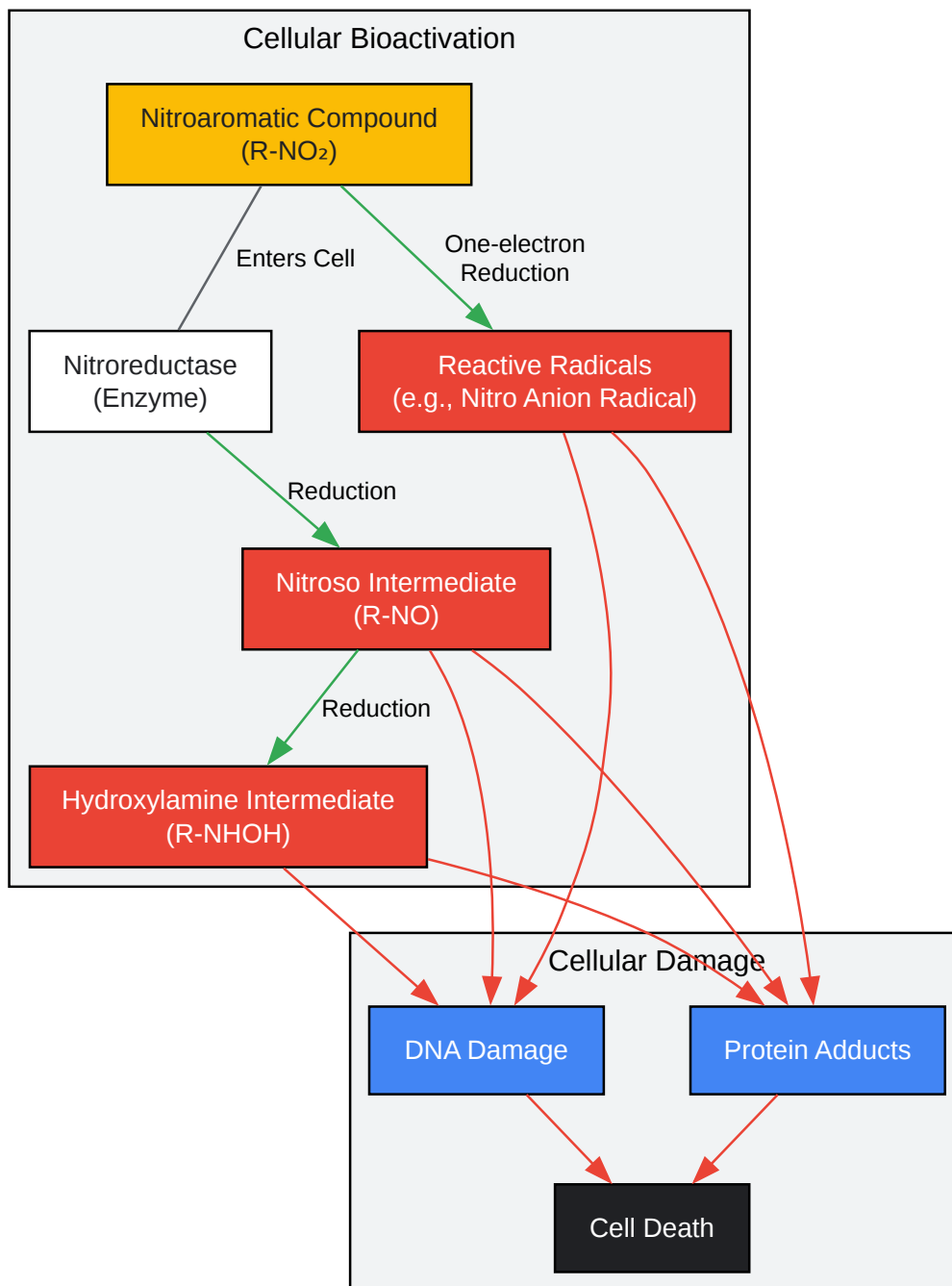
- **Anxiolytics:** Benzodiazepines containing a nitro group, such as Nitrazepam and Clonazepam, are used for their sedative, hypnotic, and anti-convulsant properties.[\[15\]](#)
- **Calcium Channel Blockers:** Nifedipine derivatives, which include a nitrophenyl group, are used to treat hypertension.[\[15\]](#)

- Angiogenesis Inhibitors: (4-Nitrophenyl)acetic acid is used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which may act as angiogenesis inhibitors.[9]

Proposed Mechanism of Action for Nitro Compounds

The biological activity of many nitroaromatic compounds is dependent on the bioreduction of the nitro group. This process is often enzyme-mediated and can lead to distinct biological outcomes.

Proposed Bioactivation of Nitroaromatic Compounds

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Caption: Bioactivation pathway for nitroaromatic compounds leading to cytotoxicity.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, as would be used for the analogs described.

Materials:

- Bacterial strains (e.g., *H. pylori*, *C. jejuni*)
- Appropriate broth medium (e.g., Mueller-Hinton broth)
- Test compound stock solution (e.g., in DMSO)
- 96-well microtiter plates
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL

Procedure:

- A serial two-fold dilution of the test compound is prepared in the broth medium across the wells of a 96-well plate.
- Each well is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
- The plates are incubated under appropriate conditions for the specific bacterium (e.g., microaerophilic conditions for *H. pylori* and *C. jejuni*) for 24-72 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Pharmacokinetics

The pharmacokinetic profiles of phenylacetic acid analogs can be significantly influenced by minor structural changes. A study on valproic acid and its analogs, including

cyclohexanecarboxylic acid, demonstrated that dose-dependent disposition is common for such low molecular weight carboxylic acids.[16] Factors like protein binding, metabolism (e.g., glucuronide conjugation), and elimination pathways can be altered by the presence and position of substituents like amino and nitro groups, affecting the compound's overall efficacy and safety profile.[16]

Conclusion

While direct biological data on **2-(4-Amino-3-nitrophenyl)acetic acid** is scarce in publicly available literature, its structural analogs are of significant interest in medicinal chemistry. The aminonitrophenylacetic acid scaffold is a valuable platform for generating novel therapeutic agents, particularly in the antimicrobial and anticancer fields. The well-established role of the nitro group as a pharmacophore, combined with the synthetic versatility of the phenylacetic acid core, ensures that these compounds will remain a focus of drug discovery and development efforts. Future research should aim to synthesize and screen a broader library of these analogs to fully elucidate their structure-activity relationships and identify lead candidates for further preclinical development.

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